N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide
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Overview
Description
N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide is an organic compound with the molecular formula C18H22N2O4S and a molecular weight of 362.44 g/mol . This compound is characterized by the presence of a benzamide core substituted with a butylsulfamoyl group and a methoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Butylsulfamoyl Group: The butylsulfamoyl group is introduced by reacting the benzamide with butylamine and sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide
- N-[4-(butylsulfamoyl)phenyl]-3-chlorobenzamide
Uniqueness
N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C18H22N2O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C18H22N2O4S/c1-3-4-12-19-25(22,23)17-10-8-15(9-11-17)20-18(21)14-6-5-7-16(13-14)24-2/h5-11,13,19H,3-4,12H2,1-2H3,(H,20,21) |
InChI Key |
LTKULVSYTLUDPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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